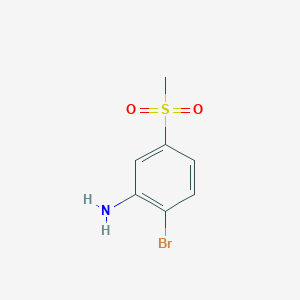
2-Bromo-5-(methylsulphonyl)aniline
Vue d'ensemble
Description
Synthesis Analysis
3-Bromo-5-(methylsulfonyl)aniline is used in the preparation of WDR5-?MYC inhibitors . The synthesis of 3-Bromo-5-(methylsulfonyl)aniline is from 3-BROMO-5-IODOANILINE and Sodium methanesulfinate .Molecular Structure Analysis
The molecular weight of 2-Bromo-5-(methylsulphonyl)aniline is 250.12 . The InChI code is 1S/C7H8BrNO2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 .Physical And Chemical Properties Analysis
The physical form of 2-Bromo-5-(methylsulphonyl)aniline is a white to off-white solid or liquid . The storage temperature is room temperature, and it should be kept in a dark place in an inert atmosphere .Applications De Recherche Scientifique
1. Structural Characterization and Computational Study
- Application : Utilized in the synthesis and structural characterization of N-(2-cyanophenyl)disulfonamides derived from 5-halogenoanthranilamide derivatives.
- Details : This study involved sulfonyl chloride-pyridine mediated disulfonylation and dehydration processes. The structures of the compounds were characterized using nuclear magnetic resonance, infrared, and mass spectrometric techniques, along with X-ray diffraction analysis. Density functional theory calculations were also employed for geometric optimizations.
- Reference : Mphahlele & Maluleka, 2021.
2. Bromination in Organic Synthesis
- Application : Investigated for its selectivity in the bromination of aniline and N-substituted anilines encapsulated in β-Cyclodextrin.
- Details : This study showed that encapsulation in β-Cyclodextrin leads to ortho-bromoaniline and para-bromo-N-methylaniline in larger yields compared to conventional bromination methods.
- Reference : Velusamy, Pitchumani, & Srinivasan, 1996.
3. Spectroscopic Analysis and Computational Chemistry
- Application : Analyzed in FTIR and FTRaman spectroscopic studies using ab initio HF and DFT calculations.
- Details : The study involved recording the FTIR and FTRaman spectra of 2-bromo-4-methyl aniline and comparing them with computed values of frequencies to understand the influences of bromine, methyl group, and amine group on the geometry and vibrations of benzene.
- Reference : Ramalingam et al., 2010.
4. Synthesis and Chemical Reactions
- Application : Involved in the synthesis of pyrimidine reactions and studies on ring fission processes.
- Details : This research explored the reactivity of 1,2-Dihydro-2-imino-1-methylpyrimidine with various amines, leading to different products and understanding the ring cleavage processes in primary alkylamines.
- Reference : Brown, Ford, & Paddon-Row, 1968.
5. Applications in Catalysis and Materials Science
- Application : Studied in the context of palladium catalysis and the development of novel catalysts for Suzuki-Miyaura C-C coupling reactions.
- Details : The synthesis and application of a complex of 2-(methylthio)aniline with palladium(II) were explored, demonstrating high efficiency and stability for catalyzing C-C coupling reactions in water.
- Reference : Rao et al., 2014.
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-5-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPWDTCETLARFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650193 | |
| Record name | 2-Bromo-5-(methanesulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(methylsulphonyl)aniline | |
CAS RN |
942474-24-0 | |
| Record name | 2-Bromo-5-(methylsulfonyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-(methanesulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)
![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)
![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)
![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)




